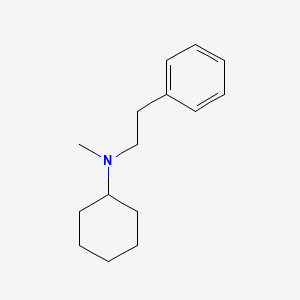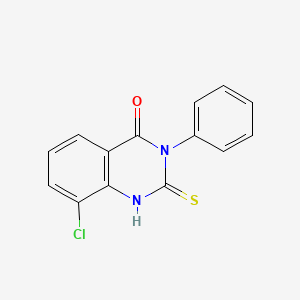
8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one, or 8-CMPQ, is a synthetic organic compound that has been widely studied in the scientific community due to its potential applications in various areas of research. 8-CMPQ is a quinazolinone-based compound that has been used in the synthesis of various compounds, and has been studied for its potential applications in scientific research, including drug development and biochemical studies.
Aplicaciones Científicas De Investigación
8-CMPQ has been studied for its potential applications in scientific research, including drug development and biochemical studies. 8-CMPQ has been used as a starting material in the synthesis of various compounds, such as the anti-cancer drug lapatinib. 8-CMPQ has also been studied for its potential applications in the development of inhibitors of enzymes involved in signal transduction pathways, such as protein kinases.
Mecanismo De Acción
The mechanism of action of 8-CMPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in signal transduction pathways, such as protein kinases. 8-CMPQ is believed to act as an inhibitor of these enzymes, which can lead to the inhibition of certain cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-CMPQ are not fully understood, but it is believed to have anti-cancer and anti-inflammatory effects. 8-CMPQ has been studied for its potential applications in the treatment of various types of cancer, including breast cancer and lung cancer. 8-CMPQ has also been studied for its potential applications in the treatment of inflammation, and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-CMPQ in laboratory experiments include its low cost, availability, and ease of synthesis. 8-CMPQ is also relatively stable and can be stored for long periods of time without degradation. The main limitation of 8-CMPQ is its lack of specificity, as it can inhibit multiple enzymes involved in signal transduction pathways.
Direcciones Futuras
Future research on 8-CMPQ should focus on developing more specific inhibitors of enzymes involved in signal transduction pathways, as well as developing more effective treatments for cancer and inflammation. Additionally, future research should focus on the development of new synthesis methods for 8-CMPQ, as well as the development of methods to improve the stability and shelf-life of 8-CMPQ. Additionally, further research should focus on the potential applications of 8-CMPQ in drug development and biochemical studies.
Métodos De Síntesis
The synthesis of 8-CMPQ is a multi-step process that involves the reaction of 3-chloro-2-mercaptoquinazolin-4(3H)-one (3-CMPQ) with a phenylthiol in the presence of a base. The reaction of 3-CMPQ with the phenylthiol produces 8-CMPQ, which can then be isolated and purified by recrystallization. The synthesis of 8-CMPQ can be carried out in a variety of solvents, such as methanol, ethanol, and dimethylformamide.
Propiedades
IUPAC Name |
8-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-11-8-4-7-10-12(11)16-14(19)17(13(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQCBJYDALETDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

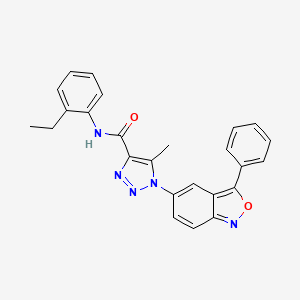
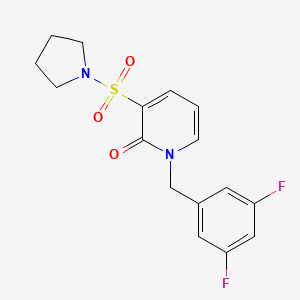
![2-Oxabicyclo[2.2.2]octane-1-methanol](/img/structure/B2459763.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)
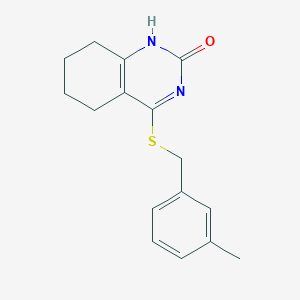
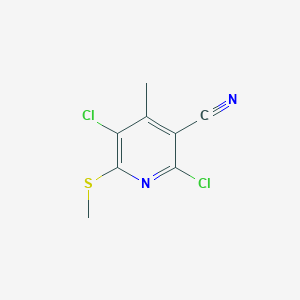
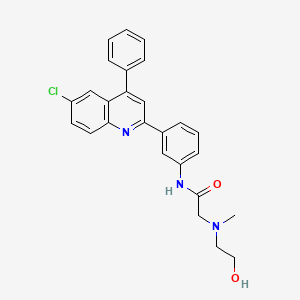

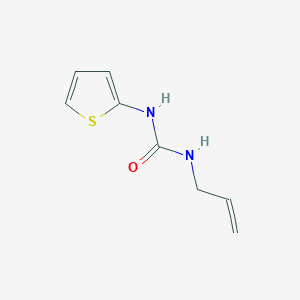

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)
![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)
![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)
